molecular formula C11H13NO B1615898 3-Ethyl-1-methyl-1,3-dihydro-2H-indol-2-one CAS No. 2525-35-1

3-Ethyl-1-methyl-1,3-dihydro-2H-indol-2-one

Cat. No. B1615898
CAS RN: 2525-35-1
M. Wt: 175.23 g/mol
InChI Key: DATXIRBYUHELMF-UHFFFAOYSA-N
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Description

3-Ethyl-1-methyl-1,3-dihydro-2H-indol-2-one , also known by other names such as 1,3-Dihydroindol-2-one , 2-Indolinone , and Oxindol , is a heterocyclic organic compound. Its chemical formula is C₈H₇NO , and it has a molecular weight of 133.15 g/mol . The compound features an indole ring system with a ketone group and substituents at positions 1 and 3.


Synthesis Analysis

The synthesis of 3-Ethyl-1-methyl-1,3-dihydro-2H-indol-2-one can involve various methods, including Knoevenagel condensation reactions . Researchers have designed and synthesized derivatives of this compound by introducing α, β-unsaturated ketones . Further exploration of synthetic routes and optimization strategies is essential for efficient production.


Molecular Structure Analysis

The molecular structure of 3-Ethyl-1-methyl-1,3-dihydro-2H-indol-2-one consists of an indole ring fused with a ketone moiety. The ethyl group (C₂H₅) is attached at position 3, and the methyl group (CH₃) is at position 1. The IUPAC Standard InChI representation is: InChI=1S/C8H7NO/c10-8-5-6-3-1-2-4-7(6)9-8/h1-4H,5H2,(H,9,10) .

Future Directions

  • Biological Evaluation : Investigate its potential as an antiviral, anticancer, or anti-inflammatory agent .

properties

IUPAC Name

3-ethyl-1-methyl-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-3-8-9-6-4-5-7-10(9)12(2)11(8)13/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATXIRBYUHELMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2=CC=CC=C2N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-1-methyl-1,3-dihydro-2H-indol-2-one

CAS RN

2525-35-1
Record name 3-Ethyl-1-methyl-1,3-dihydro-2H-indol-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002525351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC117184
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117184
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC62139
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62139
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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